Pyrrolostatin

描述

Significance of Pyrrole-Containing Natural Products in Bioactive Discovery

The pyrrole (B145914) ring is a fundamental heterocyclic scaffold found in a vast array of natural products that are essential to life, including heme, chlorophyll, and vitamin B12. scitechnol.comub.edu Beyond these primary metabolites, a diverse range of secondary metabolites incorporating the pyrrole structure exhibit potent biological activities. rsc.orgnih.gov These activities span a wide spectrum, including antimicrobial, antiviral, and anticancer properties. nih.gov

The structural diversity and biological relevance of pyrrole-containing natural products make them a significant area of focus for drug discovery and development. rsc.orgscitechnol.com Scientists often look to these natural scaffolds as starting points for creating new therapeutic agents. ub.edu The unique chemical properties of the pyrrole ring allow for a variety of chemical modifications, enabling the synthesis of analogues with potentially improved efficacy and selectivity. rsc.org

Table 1: Examples of Bioactive Pyrrole-Containing Natural Products

| Compound Name | Biological Activity | Natural Source |

| Prodigiosin | Immunosuppressive, Anticancer | Serratia marcescens and other bacteria |

| Storniamide A | Multidrug resistance inhibitor | Marine organisms |

| Marinopyrrole A | Antibacterial (against MRSA) | Marine-derived Streptomyces |

| Halitulin | Cytotoxic | Marine sponge (Haliclona tulearensis) |

| Clorobiocin | Antibiotic | Streptomyces species |

This table provides a selection of pyrrole-containing natural products and their noted biological activities and sources. ub.eduresearchgate.net

Historical Context of Pyrrolostatin Isolation

This compound was first isolated in 1993 by Kato and his colleagues from the culture broth of a soil bacterium, Streptomyces chrestomyceticus strain EC40, which was collected in Brazil. nih.govrsc.org The discovery was the result of a screening program aimed at identifying novel inhibitors of lipid peroxidation. nih.govnih.gov From a large-scale fermentation of 800 liters, they were able to isolate 1.7 grams of the compound. rsc.org

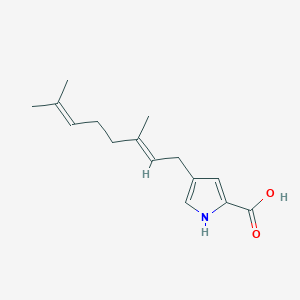

The structure of this compound was elucidated using spectroscopic and physicochemical methods, revealing it to be 4-geranylpyrrole-2-carboxylic acid. nih.govjst.go.jp This structure consists of a pyrrole ring substituted with a carboxyl group at the 2-position and a geranyl group, a C10 isoprenoid chain, at the 4-position. wikipedia.orgrsc.org

Table 2: Key Data for this compound

| Property | Value |

| Molecular Formula | C15H21NO2 |

| Molar Mass | 247.338 g·mol−1 |

| IUPAC Name | 4-[(2E)-3,7-Dimethylocta-2,6-dienyl]-1H-pyrrole-2-carboxylic acid |

| Producing Organism | Streptomyces chrestomyceticus |

| Year of Isolation | 1993 |

| Key Biological Activity | Lipid peroxidation inhibitor |

This table summarizes the fundamental properties and discovery details of this compound. wikipedia.orgnih.gov

Initial biological studies demonstrated that this compound is a potent inhibitor of lipid peroxidation in rat brain homogenates and showed a protective effect against acute hypoxia in mice, proving more effective than α-tocopherol (Vitamin E) in this assay. rsc.orgrsc.org This initial finding highlighted its potential as a significant antioxidant compound.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-[(2E)-3,7-dimethylocta-2,6-dienyl]-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-11(2)5-4-6-12(3)7-8-13-9-14(15(17)18)16-10-13/h5,7,9-10,16H,4,6,8H2,1-3H3,(H,17,18)/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQIBCOZMSTCSW-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=CNC(=C1)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=CNC(=C1)C(=O)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144314-68-1 | |

| Record name | Pyrrolostatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144314681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Natural Occurrence and Ecological Context of Pyrrolostatin

Isolation from Streptomyces chrestomyceticus EC40

Pyrrolostatin was first identified and isolated from the culture of the bacterium Streptomyces chrestomyceticus strain EC40. nih.gov This discovery was the result of a screening program aimed at identifying novel inhibitors of lipid peroxidation. nih.gov The producing organism, S. chrestomyceticus, is a species within the genus Streptomyces, a group of Gram-positive bacteria well-known for their ability to produce a wide array of secondary metabolites, including many clinically important antibiotics. wikipedia.orgwikipedia.org

The structure of this compound was elucidated using spectroscopic and physicochemical methods, which identified it as 4-geranylpyrrole-2-carboxylic acid. nih.gov This compound is characterized by a pyrrole (B145914) ring substituted with a carboxylic acid group and a geranyl side chain. The isolation process from the fermentation broth of S. chrestomyceticus EC40 involves standard techniques for extracting and purifying natural products.

Streptomyces chrestomyceticus is known to produce other bioactive compounds in addition to this compound, such as lycopene (B16060) and various aminoglycoside antibiotics, including neomycin E and F, and paromomycin. wikipedia.org

Association with Specific Actinomycete Lineages (e.g., MAR4 Clade)

This compound belongs to a class of compounds that are frequently associated with actinomycetes, particularly the genus Streptomyces. This genus is the largest within the Actinomycetota phylum and is responsible for producing over two-thirds of all known microbial antibiotics. wikipedia.org The immense biosynthetic potential of Streptomyces is a result of their large genomes and complex secondary metabolism. wikipedia.org

While a direct phylogenetic link between Streptomyces chrestomyceticus and highly prospected lineages such as the MAR4 clade is not definitively established in the literature, the MAR4 clade serves as a prime example of how specific lineages of marine actinomycetes are hotspots for the discovery of novel natural products. Strains belonging to the MAR4 clade are recognized for their metabolic richness and their particular aptitude for producing halogenated and hybrid isoprenoid compounds. This ecological context underscores the importance of exploring diverse actinomycete lineages for novel chemical structures.

The taxonomic placement of S. chrestomyceticus within the broader Streptomyces genus places it within a group of organisms renowned for their chemical diversity. The study of the phylogenetic relationships within Streptomyces is complex, but it is a crucial tool for understanding the distribution of biosynthetic gene clusters that give rise to compounds like this compound.

| Feature | Description |

| Producing Genus | Streptomyces |

| General Characteristics | Gram-positive, filamentous bacteria with high GC-content genomes. wikipedia.org |

| Known for | Prolific production of a wide array of secondary metabolites, including antibiotics, antifungals, and other bioactive compounds. wikipedia.org |

| Ecological Niche | Predominantly found in soil and decaying vegetation, contributing to the decomposition of organic matter. wikipedia.org |

Microbial Bioprospecting for Novel this compound-Related Analogues

The discovery of this compound and its biological activity as a lipid peroxidation inhibitor has spurred interest in finding novel, related analogues through microbial bioprospecting. nih.gov Bioprospecting is the systematic search for new sources of chemical compounds, genes, and other valuable products from nature. Actinomycetes, and specifically marine actinomycetes, are a primary target for these efforts due to their proven track record as producers of unique and potent bioactive molecules. frontiersin.org

The search for this compound-related analogues focuses on identifying other microbial strains, particularly within the genus Streptomyces, that may produce structurally similar compounds with potentially enhanced or novel biological activities. Strategies employed in this endeavor include:

Screening of diverse microbial libraries: Culture collections from various, often underexplored, environments are screened for the production of compounds with specific biological activities, such as the inhibition of lipid peroxidation. edgehill.ac.uk

Genome mining: With the advent of whole-genome sequencing, it is now possible to identify the biosynthetic gene clusters (BGCs) responsible for the production of secondary metabolites. By searching for BGCs that are homologous to the one that produces this compound, researchers can predict the production of related analogues in other strains. frontiersin.org

Chemical elicitation: This approach involves treating microbial cultures with specific chemical agents to induce the expression of otherwise silent biosynthetic gene clusters, potentially leading to the production of novel compounds. acs.org

The ultimate goal of bioprospecting for this compound-related analogues is to expand the chemical diversity of this class of compounds, which could lead to the discovery of new therapeutic agents. The vast and largely untapped diversity of actinomycetes suggests a high potential for the discovery of novel geranylpyrrole-2-carboxylic acid derivatives and other related structures. frontiersin.org

| Bioprospecting Approach | Description |

| Culture-Based Screening | Isolation and cultivation of microorganisms from diverse environmental samples to test their extracts for desired biological activities. |

| Genome Mining | In silico analysis of microbial genomes to identify biosynthetic gene clusters that may produce novel secondary metabolites. frontiersin.org |

| Metagenomics | The study of genetic material recovered directly from environmental samples, bypassing the need for cultivation, to access the biosynthetic potential of uncultured microbes. |

| Chemical Elicitation | The use of small molecules to trigger the production of secondary metabolites from "silent" biosynthetic gene clusters. acs.org |

Biosynthetic Pathways and Precursors of Pyrrolostatin

Proposed Biosynthetic Logic: Pyrrolyl-2-carboxyl-S-PCP Route

The prevailing hypothesis for the formation of the pyrrole (B145914) moiety of pyrrolostatin follows the well-established pyrrolyl-2-carboxyl-S-PCP route. sci-hub.seresearchgate.net This pathway commences with the amino acid L-proline, which serves as the primary precursor for the pyrrole ring. sci-hub.senih.gov The process is initiated by the activation of L-proline and its subsequent covalent attachment as a thioester to a peptidyl carrier protein (PCP), a component of a nonribosomal peptide synthetase (NRPS) system. nih.govmdpi.com

This tethered L-prolyl-S-PCP intermediate then undergoes a crucial oxidation step to form the aromatic pyrrole ring, yielding pyrrolyl-2-carboxyl-S-PCP. researchgate.netmdpi.com This strategy of using an A/PCP protein pair to select and activate an amino acid for secondary metabolism is a recurring theme in nature. nih.gov The resulting thioester-linked pyrrole unit is an activated building block, primed for subsequent elaboration and incorporation into the final natural product structure. researchgate.netrsc.org

Role of Geranyl Pyrophosphate in this compound Assembly

The assembly of this compound involves the convergence of the pyrrole unit with a C10 isoprenoid, specifically geranyl pyrophosphate (GPP). sci-hub.seresearchgate.net GPP is an intermediate in the isoprenoid biosynthesis pathway, formed by the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.orgnih.gov

The proposed mechanism for the union of these two precursors is a nucleophilic attack from the electron-rich pyrrole ring onto the geranyl pyrophosphate molecule. sci-hub.seresearchgate.netresearchgate.net It is specifically postulated that the C4 carbon of the pyrrole ring attacks the C1 carbon of GPP, displacing the pyrophosphate group and forging a new carbon-carbon bond. sci-hub.seresearchgate.netresearchgate.net This reaction attaches the ten-carbon geranyl tail to the pyrrole scaffold, a key step in forming the characteristic structure of this compound.

Enzymatic Mechanisms in Pyrrole Ring Formation

The transformation of L-proline into the activated pyrrole building block is a multi-step enzymatic process.

The central transformation in forming the pyrrole ring is the dehydrogenation of the L-prolyl-S-PCP intermediate. nih.govresearchgate.net This reaction is a four-electron oxidation catalyzed by a flavin-dependent dehydrogenase, often homologous to acyl-CoA dehydrogenases. nih.govresearchgate.netmdpi.com This enzymatic step converts the saturated proline ring into the aromatic pyrrole-2-carboxylate structure. nih.govmdpi.com Mechanistic studies and the identification of a 3,4-dehydro-L-prolyl-S-PCP species suggest this oxidation may occur in a stepwise manner. researchgate.net Computational models point to a process involving initial deprotonation and tautomerization, followed by a hydride transfer from the proline ring to the flavin cofactor. nih.gov

A critical aspect of this biosynthetic pathway is the activation of the proline precursor as a thioester. researchgate.netrsc.org An adenylation (A) domain first activates L-proline using ATP, and then a peptidyl carrier protein (PCP) domain tethers it through a thioester linkage. nih.govmdpi.com This covalent attachment to the PCP serves two main purposes: it sequesters the amino acid for secondary metabolism and holds the intermediate for the subsequent dehydrogenation reaction. nih.gov The resulting pyrrolyl-2-carboxyl-S-PCP is itself an activated thioester, where the carbonyl group is rendered sufficiently electrophilic to participate in subsequent bond-forming reactions. researchgate.netrsc.org

The pyrrole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution. sci-hub.sersc.org The biosynthesis of this compound leverages this inherent reactivity in the key C-C bond-forming step. escholarship.org The proposed mechanism involves the C4 position of the PCP-tethered pyrrole-2-carboxylate acting as a nucleophile that attacks the electrophilic C1 carbon of geranyl pyrophosphate. sci-hub.seresearchgate.netresearchgate.net This reaction is a classic example of an electrophilic aromatic substitution, where the geranyl group is installed onto the pyrrole core. escholarship.org

Comparative Biosynthetic Analyses with Related Pyrrole Alkaloids (e.g., Glaciapyrroles, Nitropyrrolins)

The biosynthetic logic for this compound shares common features with other terpenoid-containing pyrrole alkaloids, yet key differences account for their structural diversity.

Glaciapyrroles : Like this compound, the biosynthesis of glaciapyrroles is believed to proceed via a pyrrole-2-carboxylate intermediate derived from L-proline. sci-hub.seresearchgate.netescholarship.org The primary distinction is that glaciapyrroles are classified as pyrrolosesquiterpenes, incorporating a fifteen-carbon farnesyl group instead of a ten-carbon geranyl group. sci-hub.seacs.org This is achieved through a similar nucleophilic attack from the pyrrole ring, but on farnesyl pyrophosphate (FPP) instead of GPP. sci-hub.seresearchgate.netresearchgate.net

Nitropyrrolins : The biosynthesis of nitropyrrolins also involves the attachment of a farnesyl group to a pyrrole ring via an electrophilic substitution mechanism. mdpi.commdpi-res.com However, a significant difference lies in the substitution at the C2 position. Instead of the carboxylate group seen in the this compound and glaciapyrrole pathways, nitropyrrolins feature a nitro group. mdpi.comescholarship.org This suggests a divergent pathway where the pyrrole precursor may be different, or where post-prenylation modifications, including decarboxylation and nitration, occur to yield the final structure. mdpi.commdpi-res.com

Chemical Synthesis and Derivatization Strategies for Pyrrolostatin

Total Synthesis Approaches of Pyrrolostatin

The total synthesis of this compound has evolved from initial multi-step, low-yield approaches to highly efficient and scalable methods, reflecting advances in synthetic organic chemistry.

The first total synthesis of this compound was reported by Ono and co-workers, which established a foundational route to the natural product. nih.gov A key step in this early approach was the utilization of the Barton-Zard reaction. nih.govresearchgate.net This reaction is a powerful method for constructing pyrrole (B145914) rings from a nitroalkene and an α-isocyanoacetate under basic conditions. researchgate.net

The general mechanism of the Barton-Zard reaction involves several key steps:

Michael-type addition of the α-isocyanoacetate enolate to the nitroalkene.

A subsequent 5-endo-dig cyclization.

Elimination of the nitro group.

Final tautomerization to form the aromatic pyrrole ring. researchgate.net

Another innovative approach involves a novel total synthesis that features a silver(I)-catalysed 5-endo-dig cyclisation as the key step for forming the central pyrrole ring. mdpi.comuniroma1.it These modern strategies represent a significant leap forward, providing robust and scalable methods for the production of this compound.

Comparison of this compound Total Synthesis Routes

| Synthetic Route | Key Reaction | Number of Steps | Overall Yield | Reference |

|---|---|---|---|---|

| Ono and co-workers | Barton-Zard Reaction | 9 | <10% | nih.gov |

| Schmidt, Adrian, and Stark (2015) | Not specified | 4 | 48% | u-tokyo.ac.jpcambridgemedchemconsulting.com |

| Dunford and Knight (2016) | Silver(I)-catalysed 5-endo-dig cyclisation | Not specified in abstract | Not specified in abstract | mdpi.comuniroma1.it |

Synthetic Methodologies for this compound Analogues and Derivatives

To investigate the structure-activity relationship and potentially discover compounds with enhanced properties, synthetic strategies have been developed to allow for the systematic modification of the this compound scaffold.

A key strategy for generating a diverse range of this compound analogues is a modular or de novo approach. nih.govu-tokyo.ac.jp This methodology allows for the independent modification of the three principal structural subunits of the molecule:

The Polar Head Group: The carboxylic acid moiety at the C2 position of the pyrrole ring.

The N-Substituent: The substituent on the pyrrole nitrogen.

The Lipophilic Tail: The geranyl chain at the C4 position.

This modular synthesis provides a flexible platform for creating a library of analogues, enabling a thorough exploration of how each subunit contributes to the compound's biological activity. u-tokyo.ac.jpcambridgemedchemconsulting.com

Beyond the modular approach, synthetic efforts have also focused on targeted modifications of the pyrrole core itself. u-tokyo.ac.jp This includes altering the nature of the electron-withdrawing group at the C2 position, for example, by replacing the carboxylate with other functionalities. nih.gov Additionally, the lipophilic side chain at the C4 position has been a target for modification. For instance, analogues have been synthesized where the branched geranyl chain is replaced with a linear C8-chain to assess the impact of the side chain's branching on activity. nih.gov

Examples of Synthesized this compound Analogues

| Modification Type | Subunit Modified | Specific Change | Reference |

|---|---|---|---|

| Modular Synthesis | Polar Head Group | Varied | u-tokyo.ac.jp |

| Modular Synthesis | N-Substituent | Varied | u-tokyo.ac.jp |

| Modular Synthesis | Lipophilic Tail | Varied | u-tokyo.ac.jp |

| Targeted Modification | Side Chain | Replacement of geranyl with a linear C8-chain | nih.gov |

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound by exchanging an atom or a group of atoms with an alternative, similarly-sized atom or group. cambridgemedchemconsulting.comestranky.sk The goal is to create a new molecule that retains the desired biological activity of the parent compound but has improved physicochemical properties, pharmacokinetics, or reduced toxicity. cambridgemedchemconsulting.com While specific literature on the application of bioisosterism to this compound is not prominent, the principles of this strategy can be applied to its structure to design novel derivatives.

Potential bioisosteric replacements for key functional groups in this compound could include:

Carboxylic Acid Bioisosteres: The carboxylic acid group is a common target for bioisosteric replacement to improve properties like cell permeability and metabolic stability. Common bioisosteres for a carboxylic acid include tetrazoles, hydroxamic acids, and certain acylsulfonamides.

Pyrrole Ring Bioisosteres: The central pyrrole ring itself could be replaced with other five-membered heterocyclic rings such as thiophene, furan, or thiazole to modulate the electronic properties and metabolic stability of the core scaffold.

Such modifications, guided by the principles of bioisosterism, represent a rational approach to the design of new this compound derivatives with potentially superior therapeutic profiles.

Advanced Synthetic Techniques for Pyrrole Scaffolds (e.g., Nanoparticle-Promoted Syntheses)

The pursuit of more efficient and environmentally sustainable chemical syntheses has led to the exploration of advanced catalytic systems. researchgate.net In the context of constructing pyrrole scaffolds, a core component of this compound, nanoparticle-promoted syntheses have emerged as a significant advancement. benthamdirect.comeurekaselect.com These techniques align with the principles of green chemistry by offering high catalytic activity, improved reaction efficiency, and the potential for catalyst recycling. researchgate.netsemanticscholar.org Nanoparticles serve as heterogeneous catalysts, providing a large surface area for reactions and often enabling milder reaction conditions, shorter completion times, and excellent product yields. benthamdirect.comresearchgate.net

A notable advantage of this approach is the use of magnetic nanoparticles, which can be easily separated from the reaction mixture using an external magnet, simplifying product purification and allowing for the catalyst to be reused multiple times without a significant loss of activity. researchgate.netresearchgate.net This enhances the economic and environmental viability of the synthetic process. researchgate.net

Research Findings in Nanoparticle-Catalyzed Pyrrole Synthesis

Research has demonstrated the utility of various types of nanoparticles in catalyzing the formation of pyrrole rings through established reactions like the Paal-Knorr and Hantzsch syntheses. semanticscholar.orgnih.gov

Magnetic Nanoparticles:

Magnetic nanoparticles have been extensively utilized as robust and recyclable catalysts. researchgate.net For instance, guanidine-functionalized silica-coated iron oxide nanoparticles (Fe3O4@SiO2-PTMS-Guanidine-SA) have been successfully employed as a catalyst for the synthesis of N-substituted pyrroles. researchgate.net This method involves the reaction of primary amines with 2,5-hexanedione under mild conditions, achieving high to excellent yields. researchgate.net

Another example is the use of nickel ferrite (NiFe2O4) nanoparticles in the multicomponent condensation reaction of arylamines, acetylenedicarboxylates, and isatins to produce complex spiro[indole-3,2′-pyrrole] derivatives. researchgate.net The efficiency of this catalyst was optimized by testing various conditions, as detailed in the table below.

| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | piperidine (2) | EtOH | 10 | 28 |

| 2 | ZnCl2 (3) | EtOH | 6 | 37 |

| 3 | NiO (3) | EtOH | 4 | 55 |

| 4 | Fe2O3 (3) | EtOH | 4 | 51 |

| 5 | NiFe2O4 NPs (0.3) | H2O | 1.5 | 60 |

| 6 | NiFe2O4 NPs (0.3) | DMF | 1.5 | 74 |

| 7 | NiFe2O4 NPs (0.3) | CH3CN | 1.5 | 81 |

| 8 | NiFe2O4 NPs (0.3) | EtOH | 1.5 | 93 |

Other Metal Oxide Nanoparticles:

Beyond magnetic materials, other metal oxide nanoparticles have proven to be effective catalysts. Cobalt(II,III) oxide (Co3O4) nanoparticles have been utilized as a green and recyclable catalyst for synthesizing various pyrrole derivatives. frontiersin.org This system demonstrates high efficiency, with yields ranging from 83% to 96%, and the catalyst can be recycled up to six times without a noticeable decrease in performance. frontiersin.org The reactions are typically carried out in an environmentally friendly water/ethanol mixture at room temperature. frontiersin.org

| Entry | Amine Derivative | Product | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Aniline | Dimethyl 1-phenyl-1H-pyrrole-2,5-dicarboxylate | 15 | 96 |

| 2 | 4-Chloroaniline | Dimethyl 1-(4-chlorophenyl)-1H-pyrrole-2,5-dicarboxylate | 15 | 94 |

| 3 | 4-Methylaniline | Dimethyl 1-(p-tolyl)-1H-pyrrole-2,5-dicarboxylate | 20 | 91 |

| 4 | 4-Methoxyaniline | Dimethyl 1-(4-methoxyphenyl)-1H-pyrrole-2,5-dicarboxylate | 20 | 90 |

| 5 | Benzylamine | Dimethyl 1-benzyl-1H-pyrrole-2,5-dicarboxylate | 25 | 83 |

Additionally, zinc oxide (ZnO) nanoparticles have been employed in convenient one-pot, multicomponent reactions to create highly substituted pyrroles from aromatic aldehydes, 1,3-dicarbonyl compounds, amines, and nitromethane. semanticscholar.org This method offers the advantage of building complex pyrrole structures in a single step with moderate to good yields. semanticscholar.org

Preclinical Biological Activities of Pyrrolostatin and Analogues

Antioxidant and Protective Effects

Pyrrolostatin has demonstrated significant antioxidant and protective activities in various preclinical models. These effects are attributed to its ability to counteract oxidative damage and protect against hypoxic conditions.

One of the hallmark biological activities of this compound is its potent inhibition of lipid peroxidation, a key process in cellular injury. nih.gov Studies utilizing ex vivo rat brain homogenates have shown that this compound effectively inhibits lipid peroxidation. nih.gov In these models, its inhibitory activity was found to be significantly more potent than that of α-tocopherol (Vitamin E), a well-known antioxidant. nih.gov The half-maximal inhibitory concentration (IC₅₀) provides a measure of this potency. nih.gov

Table 1: Inhibition of Lipid Peroxidation in Rat Brain Homogenate

| Compound | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

|---|

This table presents the comparative IC₅₀ values for this compound and the reference antioxidant α-tocopherol in inhibiting lipid peroxidation in a rat brain homogenate model. nih.gov

In addition to its antioxidant effects, this compound has shown protective capabilities in in vivo models of acute hypoxia. nih.gov Research conducted in murine models demonstrated that the administration of this compound could significantly prolong survival times under severely hypoxic conditions (4% oxygen). nih.gov This protective effect highlights its potential to mitigate cellular damage caused by oxygen deprivation. nih.gov When administered intraperitoneally, this compound increased the survival time of mice by 163% compared to the control group. nih.gov

Antineoplastic and Cytotoxic Evaluations

The potential of this compound and its analogues as anticancer agents has been explored through evaluations against various human cancer cell lines. While data on this compound itself is limited in the reviewed literature, studies on related pyrrole-based compounds provide insight into the potential cytotoxic activities of this structural class.

Direct studies on the efficacy of this compound against the specified cancer cell lines were not found in the reviewed scientific literature. However, various synthetic analogues and related natural products containing a pyrrole (B145914) scaffold have been evaluated.

For instance, certain 1-thia analogues of pyrrolizine have been tested for growth-inhibitory activity against the HL-60 human promyelocytic leukemia cell line. nih.gov One 4-chlorophenyl analogue was found to be approximately 75% more potent than the reference compound in this assay. nih.gov Another related compound, Pyrrocidine A, which is also a natural product, demonstrated potent cytotoxicity and induced apoptosis in HL-60 cells. nih.gov

The cytotoxic potential of other pyrrole derivatives has been observed against various solid tumor cell lines. Spirooxindole analogues containing a pyrrole moiety have shown antiproliferative effects against HepG2 (liver cancer, similar to Hep3B) and MCF-7 (breast cancer) cell lines. mdpi.com Furthermore, newly synthesized nitro-pyrrolomycins, another class of pyrrole-containing compounds, were active in inhibiting the proliferation of MCF-7 cells. mdpi.com

Table 2: Cytotoxic Activity of Selected Pyrrole Analogues Against Human Cancer Cell Lines

| Compound Class/Name | Cell Line | Activity/IC₅₀ |

|---|---|---|

| 1-thia pyrrolizine analogues | HL-60 | Showed significant growth-inhibitory activity. nih.gov |

| Pyrrocidine A | HL-60 | Potent cytotoxicity and apoptosis induction. nih.gov |

| Spirooxindole analogues | MCF-7 | IC₅₀ values ≤ 9.00 µM. mdpi.com |

| Spirooxindole analogues | HepG2 | The most potent analogue showed an IC₅₀ of 5.00 µM. mdpi.com |

This table summarizes the reported cytotoxic activities of various pyrrole-containing compounds, which are analogues or structurally related to this compound, against several human cancer cell lines.

Detailed investigations into the differential selectivity of this compound, distinguishing its effects between cancerous and non-cancerous cells, are not extensively reported in the available preclinical studies. While some research on synthetic nitro-pyrrolomycins noted that they were less toxic towards normal epithelial cells compared to their effects on breast and colon cancer cell lines, specific selectivity data for this compound has not been identified. mdpi.com

Antimicrobial Efficacy Studies

There is currently a lack of specific studies evaluating the antimicrobial efficacy of this compound. However, the broader family of pyrrole-containing natural products, such as pyrrolomycins, are well-documented for their potent biological activities, including antibacterial and antifungal properties. mdpi.commdpi.com For example, Pyrrolomycin A and B are active against both Gram-positive and Gram-negative bacteria. mdpi.com Another related compound, Pyrrocidine A, is also recognized as an antimicrobial agent. nih.gov These findings suggest that the pyrrole scaffold is a promising structural motif for antimicrobial activity, indicating that this compound or its future analogues could warrant investigation in this area.

Antibacterial Activity against Gram-Positive Pathogens (e.g., MRSA, MRSE, MSSA)

Derivatives of the pyrrole scaffold have demonstrated considerable potency against challenging Gram-positive bacteria, including methicillin-resistant and susceptible strains of Staphylococcus aureus (MRSA, MSSA) and Staphylococcus epidermidis (MRSE).

The pyrrolomycins are a family of natural product antibiotics known for their potent activity against Gram-positive bacteria. nih.govresearchgate.net Their mechanism of action involves disrupting the proton gradient across the bacterial cell membrane, acting as potent protonophores that uncouple oxidative phosphorylation. nih.gov This disruption of cellular energy processes leads to bacterial cell death.

Synthetic analogues have also been developed to enhance this antibacterial activity. Marinopyrrole derivatives, for instance, have been synthesized and evaluated for their efficacy. nih.gov Structure-activity relationship (SAR) studies on these compounds revealed that specific modifications, such as the addition of a para-trifluoromethyl group to the marinopyrrole A structure, can significantly boost potency. One such analogue proved to be substantially more potent than the standard-of-care antibiotic vancomycin (B549263) against MRSE, MSSA, and MRSA. nih.gov

Other synthetic strategies have involved creating pyrrolylated-chalcones. Certain hydroxyl-containing versions of these compounds showed the most significant anti-MRSA effects, with bactericidal properties observed within four hours of exposure in time-kill curve analyses. mdpi.comresearchgate.net Furthermore, a series of 7-(3'-substituted)pyrrolidino-8-methoxyisothiazoloquinolone (ITQ) analogues were prepared, with many exhibiting potent activity (MIC ≤ 0.25 μg/mL) against quinolone-resistant MRSA strains. nih.gov These ITQs were found to be 8- to 16-fold more potent than linezolid (B1675486) against clinical MRSA isolates. nih.gov

| Compound/Analogue Class | Target Pathogen(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Marinopyrrole A analogue (para-trifluoromethyl) | MRSE, MSSA, MRSA | ≥63-fold, 8-fold, and 4-fold more potent than vancomycin, respectively. | nih.gov |

| Hydroxyl-containing Pyrrolylated-Chalcones | MRSA | MIC values ranging from 0.08 to 0.70 mg/mL; bactericidal within 4 hours. | mdpi.comresearchgate.net |

| Isothiazoloquinolone (ITQ) Analogues | Quinolone-resistant MRSA, MSSA | Many analogues had MIC values ≤ 0.25 μg/mL against MRSA. 8- to 16-fold more potent than linezolid. | nih.gov |

| Pyrrolomycins | Gram-positive bacteria | Potent activity with a mechanism involving membrane depolarization and uncoupling of oxidative phosphorylation. | nih.gov |

Broader Spectrum Antimicrobial Activity of Pyrrole Derivatives (e.g., Antifungal, Antituberculosis)

The antimicrobial activity of pyrrole derivatives extends beyond common Gram-positive bacteria to include mycobacteria and various fungal species.

Pyrrolnitrin (B93353), a natural antibiotic produced by some bacteria, demonstrates activity against a range of mycobacteria, including Mycobacterium tuberculosis and M. avium. nih.govmdpi.com Studies on pyrrolnitrin and related arylpyrrole derivatives have shown that their antimycobacterial potency is correlated with the presence of halogens on the phenyl ring and a nitro group on the pyrrole ring. nih.gov A number of other synthetic pyrrole derivatives have also been tested in vitro against M. tuberculosis, with many showing efficient antimycobacterial activity with Minimum Inhibitory Concentration (MIC) values as low as 0.5 to 32 µg/mL. nih.govresearchgate.net For instance, one study synthesized 3,4-(dicoumarin-3-yl)-2,5-diphenyl furans and pyrroles, with one compound showing a MIC of 1.6 μg/mL against M. tuberculosis, a value lower than that of the standard drugs Pyrazinamide and Streptomycin. mdpi.com

In addition to antituberculosis activity, many pyrrole derivatives possess antifungal properties. benthamdirect.com Pyrrolnitrin itself was originally identified as an antifungal agent and is active against fungal strains like Paecilomyces variotii and Penicillium puberulum. mdpi.com Its mechanism is thought to involve the blockade of the electron transport chain in the fungal respiratory system. mdpi.com The dual-activity of some pyrrole derivatives against both fungi and mycobacteria makes them interesting scaffolds for further drug development, particularly in the context of opportunistic infections in immunocompromised individuals. benthamdirect.com

| Compound/Analogue Class | Target Pathogen(s) | Reported Activity (MIC/IC50) | Reference(s) |

|---|---|---|---|

| Pyrrolnitrin | Mycobacterium tuberculosis | MIC range: 17.9–35.9 µM | mdpi.com |

| Synthetic Pyrrole Derivatives | Mycobacterium tuberculosis | MIC range: 0.5 to 32 µg/mL | nih.govresearchgate.net |

| 2,3-bis(2-oxochromen-3-yl)-1,4-diphenyl-butane-1,4-dione (analogue 11a) | Mycobacterium tuberculosis | MIC: 1.6 µg/mL | mdpi.com |

| Pyrrolnitrin | Paecilomyces variotii, Penicillium puberulum | MIC range: 8.9–26.9 µM | mdpi.com |

Antiviral Efficacy against DNA and RNA Viruses

The pyrrole scaffold is also a key component in compounds exhibiting antiviral properties against a range of both DNA and RNA viruses.

Several novel 2,4-disubstituted-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidines, which are pyrrole-fused nucleoside analogues, have been synthesized and evaluated for activity against DNA viruses. nih.gov One of these compounds showed significant in vitro activity against human cytomegalovirus (HCMV) with a 50% inhibitory concentration (IC₅₀) of 3.7 µg/mL, comparable to the antiviral drug ganciclovir. This same compound also inhibited hepatitis B virus (HBV) replication with an IC₅₀ of 0.7 µg/mL and was active against herpes simplex virus types 1 and 2 (HSV-1, HSV-2). nih.gov

Pyrrole derivatives have also been investigated for activity against RNA viruses. A series of new inhibitors containing the pyrrolo[3,4-c]pyridine scaffold were developed as inhibitors of HIV-1 integrase, a key enzyme for viral replication. mdpi.com One of the most active compounds demonstrated significant anti-HIV-1 activity with a 50% effective concentration (EC₅₀) of 1.65 µM. mdpi.com Other derivatives based on a different pyrrolo[3,4-c]pyridine core were found to be potent inhibitors of Respiratory Syncytial Virus (RSV), acting as direct and selective fusion inhibitors. mdpi.com While some pyrrole derivatives have been tested against a panel of RNA viruses including influenza, HIV-1, and Coxsackie B4, many were found to be inactive, though a few showed selective activity against RSV. researchgate.net

| Compound/Analogue Class | Target Virus | Virus Type | Reported Activity (IC50/EC50) | Reference(s) |

|---|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine nucleoside analogue | Human Cytomegalovirus (HCMV) | DNA | IC50: 3.7 µg/mL | nih.gov |

| Pyrrolo[2,3-d]pyrimidine nucleoside analogue | Hepatitis B Virus (HBV) | DNA | IC50: 0.7 µg/mL | nih.gov |

| Pyrrolo[2,3-d]pyrimidine nucleoside analogue | Herpes Simplex Virus 1 & 2 (HSV-1, HSV-2) | DNA | IC50: 4.1 & 6.3 µg/mL, respectively | nih.gov |

| 7-Hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivative | Human Immunodeficiency Virus 1 (HIV-1) | RNA | EC50: 1.65 µM | mdpi.com |

| Imidazo[1',2':1,2]pyrrolo[3,4-c]pyridin-5-one derivative | Respiratory Syncytial Virus (RSV) | RNA | Potent fusion inhibitor | mdpi.com |

Structure Activity Relationship Sar Studies of Pyrrolostatin and Its Derivatives

Impact of Structural Modifications on Biological Potency

Pyrrolostatin's structure can be dissected into three key subunits: the hydrophilic carboxylic acid head, the N-H bond of the pyrrole (B145914) ring, and the lipophilic terpenoid tail. researchgate.net Synthetic strategies have been developed to allow for the systematic modification of each of these subunits, providing insight into their respective contributions to the compound's anti-lipid peroxidation activity. rsc.orgacs.org

The Lipophilic Tail: The length and branching of the terpenoid side chain are critical for activity. Analogues have been synthesized with varying lengths of the isoprenoid chain, such as prenyl (C5) and farnesyl (C15) groups, to probe the optimal lipophilicity for membrane interaction. researchgate.net Additionally, an analogue with a linear, unbranched C8 alkyl chain was created to assess the importance of the methyl branches present in the natural geranyl (C10) tail. researchgate.net These modifications explore how the side chain's shape and flexibility influence the molecule's ability to anchor within the lipid bilayer, a key aspect of its function as a lipid peroxidation inhibitor. doi.org

The N-Substituent: The pyrrole nitrogen in natural this compound is unsubstituted (N-H). The synthesis of N-substituted analogues, for example by introducing a tosyl group, allows for the evaluation of the N-H bond's role. researchgate.net This position could be involved in hydrogen bonding with a biological target, and its substitution helps to clarify the structural requirements for activity at this site. acs.org

The following table summarizes key synthetic modifications made to the core subunits of this compound to explore its SAR.

| Modification Type | Original Subunit (in this compound) | Modified Subunit in Analogue | Purpose of Modification |

| Lipophilic Tail | Geranyl Group (C10, branched) | Prenyl Group (C5) | Investigate effect of shorter lipid chain researchgate.net |

| Farnesyl Group (C15) | Investigate effect of longer lipid chain researchgate.net | ||

| Linear Octyl Group (C8) | Assess importance of side-chain branching researchgate.net | ||

| Polar Head Group | 2-Carboxylic Acid | 2-Nitro Group | Evaluate bioisosteric replacement researchgate.net |

| N-Substituent | N-H (unsubstituted) | N-Tosyl Group | Determine role of the N-H bond in activity researchgate.net |

The specific arrangement of substituents on the pyrrole ring is a key determinant of this compound's potency. The natural product is a 2,4-disubstituted pyrrole, with the carboxylic acid at the C2 position and the geranyl chain at the C4 position. nih.gov

The importance of this substitution pattern is highlighted when considering alternative arrangements. For example, the chemical synthesis of a nitro-analogue of this compound resulted in a mixture of two regioisomers, with the nitro group at different positions on the pyrrole ring. researchgate.net The ability to separate and individually test such isomers is fundamental to understanding if the biological target has a strict regiochemical requirement for binding.

Studies on other pyrrole-2-carboxylic acid derivatives further underscore the importance of substituent placement. In a series of inhibitors for the enzyme D-amino acid oxidase (DAO), a 4-substituted pyrrole-2-carboxylic acid showed significantly higher potency than the unsubstituted parent compound. nih.gov This finding parallels the structure of this compound, suggesting that substitution at the C4 position of the pyrrole-2-carboxylate scaffold is a favorable feature for the bioactivity of this class of molecules. Conversely, adding substituents at other positions on related heterocyclic scaffolds often leads to a significant or complete loss of potency, indicating that the target's binding pocket has a specific shape that accommodates substituents only in certain locations. nih.gov

Stereochemical Influence on Bioactivity and Target Binding

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, often plays a critical role in the biological activity of natural products. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with different stereoisomers of a drug molecule. michberk.com

While direct studies comparing the biological activities of this compound's geometric isomers are not widely reported, research on other complex natural products provides strong evidence for the importance of stereochemistry.

For the natural product 3-Br-acivicin, only the isomer with the natural (5S, αS) stereochemistry displayed significant antiplasmodial activity, while its other three stereoisomers were significantly less potent or inactive. nih.gov This difference was attributed to stereoselective uptake and, to some extent, target binding. nih.gov

Similarly, studies on the nitropyrrolins, a family of farnesylated nitropyrroles related to this compound, revealed that different stereoisomers exhibited varying levels of cytotoxicity. researchgate.netmdpi.com

These examples strongly suggest that the defined (2E) stereochemistry of this compound is not arbitrary but is a key feature for its biological function. Any change to this configuration would likely alter its interaction with its biological target or its ability to localize correctly within the membrane, thus diminishing its activity.

Computational Approaches in SAR Elucidation (e.g., Molecular Docking for Pyrrolizines)

Computational chemistry provides powerful tools for elucidating the structure-activity relationships of bioactive molecules, including those with a pyrrole core. Methods like molecular docking and Density Functional Theory (DFT) offer insights that complement experimental findings. acs.orgresearchgate.net

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a biological target, such as an enzyme or receptor. This method has been applied to pyrrolizine derivatives, which share a structural resemblance to the pyrrole core of this compound, to understand their potential as enzyme inhibitors. For example, docking studies of novel pyrrolizine derivatives into the ATP binding site of EGFR tyrosine kinase helped to rationalize their observed anticancer activity. nih.gov The calculations predicted binding scores and identified key amino acid interactions, explaining why certain derivatives were more potent than others. nih.gov Such an approach could theoretically be used for this compound to generate hypotheses about its binding site and mechanism of action.

Furthermore, DFT calculations have been employed to study the fundamental properties of the pyrrole-2-carboxylic acid scaffold itself. acs.org These studies analyze the molecule's structural conformation (e.g., the relative orientation of the carboxylic acid group), vibrational frequencies, and electronic properties. acs.orgresearchgate.net Understanding the most stable conformation and the electronic nature of the scaffold is a prerequisite for designing effective analogues and interpreting SAR data. By providing a detailed picture of the molecule's intrinsic chemical characteristics, these computational approaches are an invaluable part of modern drug discovery and SAR elucidation. vulcanchem.com

Pyrrolostatin As a Drug Discovery Scaffold

Pyrrole (B145914) Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrrole ring system, the central feature of Pyrrolostatin, is considered a "privileged structure" in medicinal chemistry. This designation is given to molecular scaffolds that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad range of biological activities. The utility of the pyrrole scaffold is evident in numerous FDA-approved drugs and biologically active natural products.

The key attributes of the pyrrole scaffold that contribute to its privileged status include:

Aromaticity and Electron Richness: The five-membered aromatic ring is electron-rich, allowing it to participate in various non-covalent interactions with biological macromolecules, such as π-π stacking and hydrogen bonding.

Hydrogen Bonding Capability: The nitrogen atom of the pyrrole ring can act as a hydrogen bond donor, while the aromatic cloud can act as a hydrogen bond acceptor, facilitating interactions with protein targets.

Substituent Versatility: The carbon and nitrogen atoms of the pyrrole ring can be readily substituted with a variety of functional groups, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This chemical tractability enables the exploration of structure-activity relationships (SAR).

Structural Mimicry: The pyrrole scaffold can mimic the spatial arrangement and electronic properties of other important biological motifs, enabling it to interact with a diverse range of protein targets.

The presence of this privileged scaffold within this compound provides a strong rationale for its exploration as a template for the design and synthesis of new drugs.

Strategies for Derivatization to Optimize Pharmacological Profiles

The pharmacological profile of this compound can be optimized through various derivatization strategies aimed at improving its potency, selectivity, and pharmacokinetic properties. Research has demonstrated the feasibility of modifying the three main structural subunits of this compound: the polar head group, the N-substituent, and the lipophilic tail. nih.gov

Key derivatization strategies for this compound include:

Modification of the Carboxylic Acid Group: The carboxylic acid at the 2-position of the pyrrole ring is a key polar group. It can be converted to esters, amides, or other bioisosteres to modulate polarity, cell permeability, and metabolic stability. These modifications can also influence the compound's interaction with its biological target.

Alteration of the Geranyl Side Chain: The geranyl group at the 4-position contributes to the lipophilicity of this compound. Modifications to this side chain, such as altering its length, introducing unsaturation, or adding cyclic moieties, can impact the compound's binding affinity and pharmacokinetic profile.

Substitution at the Pyrrole Nitrogen: The nitrogen atom of the pyrrole ring presents another site for derivatization. The introduction of various substituents can influence the electronic properties of the ring and provide additional points of interaction with target proteins.

A highly efficient and scalable synthesis of this compound has been reported, which also provides strategies for the preparation of analogues with variations in these structural subunits. nih.gov This synthetic accessibility is crucial for generating a library of this compound derivatives for SAR studies and lead optimization.

Application of Scaffold Hopping and Lead Optimization Principles

While specific examples of scaffold hopping originating from this compound are not extensively documented, the principles of this strategy are highly relevant to its potential as a drug discovery template. Scaffold hopping involves replacing the core molecular framework of a known active compound with a different scaffold while retaining its biological activity. This approach can lead to the discovery of novel chemical entities with improved properties, such as enhanced potency, reduced toxicity, or novel intellectual property.

Applying scaffold hopping principles to this compound could involve:

Replacing the Pyrrole Core: The pyrrole ring of this compound could be replaced with other five-membered heterocycles (e.g., furan, thiophene, pyrazole) or even six-membered rings to explore new chemical space and potentially discover compounds with different biological activities or improved pharmacokinetic profiles.

Maintaining Key Pharmacophoric Features: During scaffold hopping, it is crucial to maintain the spatial arrangement of the key functional groups responsible for biological activity. In the case of this compound, this would involve preserving the relative positions of the polar head group and the lipophilic side chain on the new scaffold.

Lead optimization is a subsequent process where a promising lead compound, such as a this compound derivative, is systematically modified to improve its drug-like properties. This iterative process involves:

Structure-Activity Relationship (SAR) Studies: As discussed in the derivatization section, synthesizing and testing a series of analogues allows for the elucidation of the relationship between chemical structure and biological activity.

Improving ADMET Properties: Modifications are made to enhance absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. This could involve modulating lipophilicity, improving metabolic stability, and reducing off-target effects.

This compound as a Template for Novel Biologically Active Compounds

The unique structure of this compound, combining a privileged pyrrole scaffold with a lipophilic geranyl tail and a polar carboxylic acid, makes it an excellent template for the design of novel biologically active compounds. Its known activity as a lipid peroxidation inhibitor provides a starting point for developing agents targeting diseases associated with oxidative stress. nih.gov

The synthesis of this compound analogues has been a subject of research, with the aim of exploring the structure-activity relationships and discovering compounds with enhanced or novel biological activities. nih.govacs.org By systematically modifying the different components of the this compound molecule, researchers can generate a diverse library of compounds for biological screening.

The potential applications of novel compounds derived from the this compound template are broad and could include:

Antioxidant and Anti-inflammatory Agents: Building upon the known lipid peroxidation inhibitory activity of this compound.

Anticancer Agents: Many pyrrole-containing compounds exhibit antiproliferative activity. nih.gov

Antimicrobial Agents: The pyrrole scaffold is present in several natural and synthetic antimicrobial compounds.

The development of efficient synthetic routes to this compound and its analogues is a critical enabler for its use as a template in drug discovery. nih.gov These synthetic methods allow for the creation of a wide range of derivatives that can be tested against various biological targets, paving the way for the discovery of new therapeutic agents.

Future Research Directions and Translational Perspectives

Advanced Elucidation of Pyrrolostatin Biosynthesis and Enzyme Engineering

While the complete biosynthetic gene cluster (BGC) for this compound has not been fully characterized, insights can be drawn from related pyrrole-containing natural products. The biosynthesis of similar compounds, such as pyrrolomycins, often involves complex enzymatic machinery, including polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), alongside various tailoring enzymes like halogenases and dehydrogenases. researchgate.net The formation of the pyrrole-2-carboxylic acid core, a key feature of this compound, is of particular interest. hmdb.ca Recent studies have demonstrated the enzymatic production of pyrrole-2-carbaldehyde from pyrrole (B145914) via a coupled system using a UbiD-type decarboxylase and a carboxylic acid reductase (CAR), suggesting a plausible enzymatic logic for the formation of this compound's core structure. mdpi.com Future research should focus on identifying and sequencing the specific BGC in Streptomyces chrestomyceticus. nih.gov This would involve genomic analysis and gene deletion experiments to pinpoint the minimal set of genes required for its production, similar to approaches used for other complex metabolites like huimycin. nih.govnih.gov

Once the biosynthetic pathway is elucidated, enzyme engineering offers a powerful strategy for enhancing this compound production and generating novel analogues. Key areas for engineering include:

Improving Enzyme Efficiency: Techniques like directed evolution and site-directed mutagenesis can be applied to key enzymes, such as the putative synthase responsible for forming the pyrrole ring or the prenyltransferase that attaches the geranyl group, to improve their catalytic activity and substrate specificity. tudelft.nl

Generating Novel Analogues: The modular nature of biosynthetic enzymes can be exploited. By swapping domains or engineering the substrate-binding pockets of the core synthases, it may be possible to incorporate different starter units or extender units, leading to this compound derivatives with modified lipophilic tails.

Altering Tailoring Steps: Modifying tailoring enzymes, such as potential oxidoreductases or methyltransferases within the cluster, could yield analogues with varied functional groups, potentially altering their biological activity and pharmacokinetic properties. The chemo-enzymatic synthesis of alkaloids, utilizing enzymes like lipases and transaminases, provides a blueprint for how biocatalysis can be integrated to create diverse and complex molecules. rsc.orgnih.gov

Exploration of Novel Biological Targets beyond Current Findings

This compound's established role is as an inhibitor of lipid peroxidation. nih.govnih.gov However, the pyrrole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide array of biological activities. researchgate.netnih.gov This suggests that this compound's therapeutic potential may extend beyond its antioxidant capabilities. Structurally related pyrrole-containing natural products and synthetic derivatives have demonstrated significant efficacy in other therapeutic areas, providing compelling rationale for broader screening of this compound and its analogues.

Promising areas for investigation include:

Anticancer Activity: Many pyrrole derivatives exhibit potent antiproliferative effects. For instance, pyrrolomycins have shown anticancer activity at submicromolar levels against cell lines such as HCT116 and MCF-7. nih.govresearchgate.netmdpi.com Other synthetic analogues, such as those based on pyrrolo[1,2-a]benzimidazoles, act as DNA cleaving agents. nih.gov Furthermore, pyrrole analogues of Combretastatin A-4 have been developed as potent inhibitors of tubulin polymerization, with some compounds showing IC50 values in the nanomolar range against breast cancer cell lines. nih.govnih.gov Screening this compound against a panel of cancer cell lines could uncover novel antineoplastic activity.

Antibacterial Activity: The pyrrole moiety is a core component of several potent antibiotics, including the pyrrolomycins, which are active against Gram-positive bacteria like Staphylococcus aureus. mdpi.comnih.govresearchgate.net Given the urgent need for new antibiotics to combat resistant strains, evaluating this compound's activity against a range of pathogenic bacteria is a high-priority research direction. mdpi.com

High-throughput screening (HTS) technologies can be employed to efficiently assess the biological activity of this compound and a library of its synthetic analogues against a diverse array of targets. mdpi.com

Development of Innovative Synthetic Methodologies for this compound and its Complex Analogues

This modern approach provides a platform for creating complex analogues by systematically modifying the three key structural subunits:

The Polar Head Group: The carboxylic acid can be converted to esters or amides.

The N-Substituent: The pyrrole nitrogen can be functionalized with various substituents.

The Lipophilic Tail: The geranyl side chain can be altered, for example, through hydrogenation to provide analogues with a saturated terpenoid subunit. nih.gov

The table below summarizes key aspects of reported synthetic routes, highlighting the progress in chemical synthesis.

| Synthetic Strategy | Key Reaction Step | Number of Steps | Overall Yield | Reference |

| Early Total Synthesis | Barton-Zard Reaction | 9 | <10% | nih.gov |

| Scalable Synthesis | Not specified | 4 | 48% | nih.gov |

Future innovations in synthesis could involve chemo-enzymatic approaches, where biocatalysts are used for key stereoselective steps, or the development of novel cyclization strategies to construct the pyrrole core. rsc.orgnih.gov

Integration of Cheminformatics and Artificial Intelligence in this compound Research

Cheminformatics and artificial intelligence (AI) are transforming drug discovery and can be powerfully applied to accelerate this compound research. researchgate.net These computational tools can guide the rational design of new analogues, predict their biological activities, and elucidate their mechanisms of action.

Key applications in the context of this compound include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can establish a mathematical correlation between the structural features of this compound analogues and their biological activity. scispace.comuran.uaresearchgate.net By analyzing descriptors such as lipophilicity (logP), electronic properties, and steric parameters, a predictive QSAR model could be built to guide the synthesis of new derivatives with enhanced lipid peroxidation inhibitory activity or novel anticancer or antibacterial properties. neliti.comresearchgate.net

Molecular Docking: This technique can be used to predict how this compound and its analogues bind to potential biological targets. nih.govnih.gov For instance, if screening studies suggest anticancer activity, docking could be used to investigate binding at the colchicine (B1669291) site of tubulin, a known target for other pyrrole-based compounds. nih.govmdpi.com These in silico studies provide insights into binding affinity and key intermolecular interactions, helping to prioritize which analogues to synthesize. mdpi.com

Pharmacophore Modeling and Virtual Screening: Based on the structure of this compound, a pharmacophore model can be generated to define the essential features required for activity. This model can then be used to virtually screen large compound libraries to identify new molecules with different core scaffolds that may exhibit similar biological effects.

ADME/Tox Prediction: AI- and machine learning-based models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of novel this compound analogues early in the design phase. This allows researchers to focus synthetic efforts on compounds with more favorable drug-like properties.

By integrating these computational approaches, the design-make-test-analyze cycle in this compound research can be significantly streamlined, reducing costs and accelerating the journey toward potential therapeutic applications.

常见问题

Q. What are the established synthetic pathways for Pyrrolostatin, and how do reaction conditions influence yield and purity?

this compound is synthesized via two primary routes:

- Route 1 : Reaction of the precursor compound with N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)phosphorimidic acid hexafluorophosphate in dry dichloromethane, followed by N,N-diisopropylethylamine and ammonia. Yields a white amorphous powder after 15 hours .

- Route 2 : Use of (trimethylsilyl)nitrosomethane in dry toluene/methanol, producing a colorless oil after 2 hours . Key differences include solvent choice (dichloromethane vs. toluene/methanol) and post-reaction processing. Researchers should prioritize solvent compatibility with downstream applications and validate purity via NMR and IR spectroscopy.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound’s structure and purity?

- 1H and 13C NMR : Essential for confirming molecular structure and identifying impurities .

- IR Spectroscopy : Validates functional groups (e.g., amine, nitrosamine) .

- Chromatography : HPLC or GC-MS can assess purity, particularly for scaling synthesis . Consistent reporting of spectral data is vital for reproducibility; raw datasets should be archived in public repositories (e.g., Zenodo) per PLOS standards .

Advanced Research Questions

Q. How can this compound synthesis be optimized for higher yields without compromising bioactivity?

- Parameter Screening : Use factorial design to test variables (e.g., solvent polarity, temperature). For example, toluene/methanol mixtures may enhance solubility of intermediates .

- Catalyst Exploration : Evaluate alternative coupling reagents (e.g., HATU vs. HBTU) to reduce reaction time .

- Scale-Up Protocols : Pilot batch reactions with inline monitoring (e.g., FTIR) to detect side products early .

Q. What methodologies resolve contradictions in this compound’s efficacy across experimental models (e.g., in vitro vs. in vivo)?

- Meta-Analysis : Aggregate data from multiple studies using PRISMA guidelines to identify confounding variables (e.g., cell line specificity, dosage ranges) .

- Sensitivity Analysis : Quantify the impact of variables like lipid peroxidation assay protocols (thiobarbituric acid assay vs. HPLC-based methods) .

- Model Harmonization : Standardize in vivo models (e.g., murine oxidative stress assays) to improve cross-study comparability .

Q. How can computational methods enhance this compound’s mechanistic studies?

- Molecular Dynamics (MD) Simulations : Model interactions with lipid membranes to predict binding affinity and diffusion rates .

- Docking Studies : Use AutoDock Vina to identify potential targets (e.g., LOX/COX enzymes) and guide wet-lab validation .

- QSAR Modeling : Correlate structural analogs’ activity data to refine this compound’s pharmacophore .

Methodological Frameworks for Experimental Design

Q. How can the PICOT framework structure this compound research questions?

- Population (P) : Specific cell lines (e.g., HepG2 for hepatotoxicity studies) or animal models (e.g., C57BL/6 mice).

- Intervention (I) : this compound dosage (e.g., 10–100 μM in vitro).

- Comparison (C) : Other lipid peroxidation inhibitors (e.g., Edaravone).

- Outcome (O) : Quantified reduction in malondialdehyde (MDA) levels.

- Time (T) : Acute (24-hour) vs. chronic (7-day) exposure .

Data Reporting and Reproducibility

Q. What are the best practices for documenting this compound research to ensure reproducibility?

- Supplementary Materials : Include raw NMR spectra, chromatograms, and assay protocols in public repositories (e.g., Figshare) .

- Stepwise Synthesis Protocols : Detail purification steps (e.g., column chromatography gradients) to minimize batch variability .

- Statistical Transparency : Report effect sizes, confidence intervals, and p-values using tools like GraphPad Prism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。